3-Bromo-2-fluoro-5-iodobenzonitrile
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Overview
Description
3-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 2-fluorobenzonitrile, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Bromo-2-fluoro-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It is utilized in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-iodobenzonitrile depends on its specific applicationThe presence of halogen atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzonitrile: Similar structure but lacks the bromine atom.
5-Bromo-2-fluorobenzonitrile: Similar structure but lacks the iodine atom.
Uniqueness
3-Bromo-2-fluoro-5-iodobenzonitrile is unique due to the presence of three different halogen atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJLMXWCZEFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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